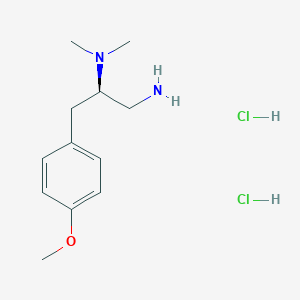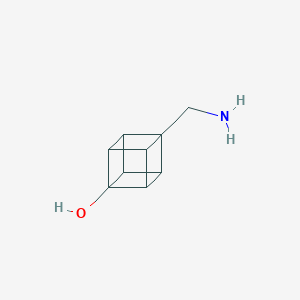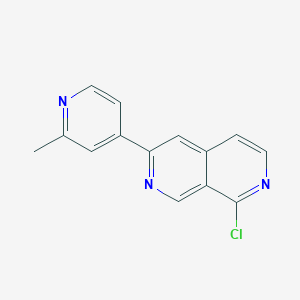
4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group and three methyl groups attached. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethyl-4-hydroxybutanoic acid with ammonia or an amine source, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反応の分析
Types of Reactions: 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed.
Major Products:
Oxidation: Formation of 4-oxo-3,3,5-trimethylpyrrolidin-2-one.
Reduction: Formation of 4-amino-3,3,5-trimethylpyrrolidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the lactam ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Pyrrolidin-2-one: A simpler analog without the hydroxyl and methyl groups.
4-Hydroxy-2-pyrrolidinone: Similar structure but lacks the methyl groups.
3,3,5-Trimethylpyrrolidin-2-one: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3,3,5-trimethylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the three methyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications compared to its simpler analogs .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
4-hydroxy-3,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-4-5(9)7(2,3)6(10)8-4/h4-5,9H,1-3H3,(H,8,10) |
InChIキー |
PLLXOHROLYFFML-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(=O)N1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


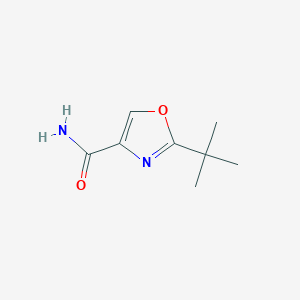

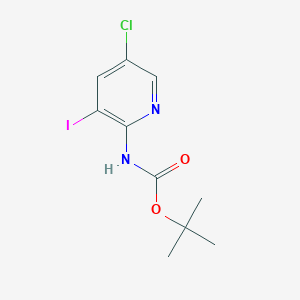
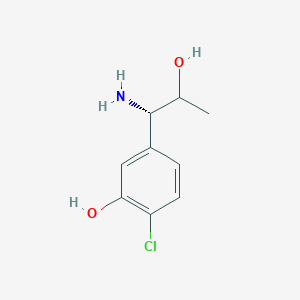
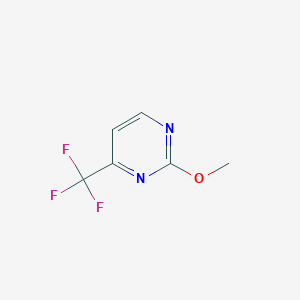
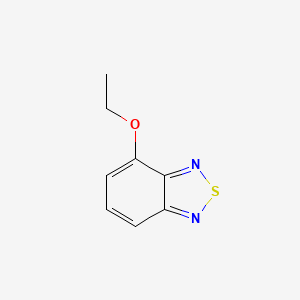

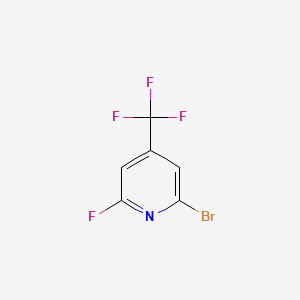
![3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole](/img/structure/B15234416.png)
